N-Methyl-1-(pyrimidin-2-YL)cyclopropan-1-amine hcl
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Overview
Description
N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It features a cyclopropane ring substituted with a pyrimidine moiety and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid precursor.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the cyclopropane intermediate.
Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-one, while reduction may produce N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine.
Scientific Research Applications
N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound is utilized in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine
- N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine sulfate
- N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine nitrate
Uniqueness
N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride is unique due to its specific combination of a cyclopropane ring, pyrimidine moiety, and methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H12ClN3 |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
N-methyl-1-pyrimidin-2-ylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c1-9-8(3-4-8)7-10-5-2-6-11-7;/h2,5-6,9H,3-4H2,1H3;1H |
InChI Key |
DOANPKBIJFLQJN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)C2=NC=CC=N2.Cl |
Origin of Product |
United States |
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